molecular formula C118H136Cl3N21O46S11 B10821162 Cefiderocol Sulfate Tosylate CAS No. 2009350-94-9

Cefiderocol Sulfate Tosylate

Numéro de catalogue: B10821162
Numéro CAS: 2009350-94-9
Poids moléculaire: 3043.5 g/mol
Clé InChI: LTUONTFKVOUYHB-SDAZKDLGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Reconstitution and Storage

  • Reconstitution : Requires 0.9% sodium chloride or 5% dextrose injection. Lyophilized powder (1 g/vial) dissolves in 10 mL diluent, yielding 11.2 mL solution (0.089 g/mL) .

  • Dilution : Further diluted in 100 mL IV bags of the same diluents. Stability varies by temperature:

    ConditionStability Duration
    Room temperature≤6 hours
    Refrigerated (2–8°C)≤24 hours (infuse within 6 hours post-refrigeration)

Unused solutions degrade rapidly; particulate formation or discoloration indicates instability .

Biotransformation

  • Primary Pathway : 92.3% remains unchanged in plasma after IV administration.

  • Key Metabolite : Pyrrolidine chlorobenzamide (PCBA) accounts for 4.7% of plasma AUC, formed via β-lactam ring hydrolysis .

  • Minor Metabolites : Include hydroxylated and oxidized derivatives (<2% each) .

Drug Interactions

  • CYP3A/OATP1B3 Substrates : Co-administration increases rosuvastatin AUC by 21% but does not affect midazolam, furosemide, or metformin pharmacokinetics .

Resistance Mechanisms

Cefiderocol resists hydrolysis by:

  • Serine β-lactamases : TEM, SHV, CTX-M, KPC, OXA-48 .

  • Metallo-β-lactamases (MBLs) : NDM, VIM, IMP .

Structural Basis

The chlorocatechol side chain enhances stability by:

  • Chelating iron for active transport into bacterial periplasm .

  • Minimizing interactions with hydrolytic enzyme active sites .

Hydrolytic Degradation

  • pH Sensitivity : Degrades rapidly in acidic (pH <4) or alkaline (pH >8) conditions via β-lactam ring cleavage .

  • Thermal Stability : Stable at 25°C for ≤6 hours but degrades at elevated temperatures (>40°C) .

Light Exposure

Prolonged UV light exposure induces photodegradation, forming inactive byproducts .

Siderophore Mechanism

  • Binds extracellular Fe³⁺ via catechol group, enabling active transport through bacterial iron uptake systems .

  • In the periplasm, Fe³⁺ dissociation allows binding to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting peptidoglycan synthesis .

Comparative Stability Against Other Cephalosporins

PropertyCefiderocolCeftazidimeCefepime
β-Lactamase ResistanceHigh (MBLs, ESBLs)Moderate (ESBLs)Low (ESBLs)
Plasma Protein Binding40–60%10–17%16–19%
Half-life (hours)2.5–3.51.5–2.32.0–2.3
Primary MetabolitePCBAPyridine derivative7-epimer
Data compiled from .

This compound’s chemical stability and targeted delivery via iron transport systems distinguish it from traditional β-lactams. Its resistance to enzymatic degradation and controlled reconstitution requirements underscore its utility in treating serious Gram-negative infections, though careful handling is essential to maintain efficacy .

Applications De Recherche Scientifique

Clinical Indications

Cefiderocol sulfate tosylate is indicated for:

  • Complicated Urinary Tract Infections (cUTIs) : Particularly effective against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa.
  • Hospital-Acquired Bacterial Pneumonia (HABP) : Effective against pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .

Pharmacokinetics

The pharmacokinetic profile of cefiderocol indicates that it achieves peak plasma concentrations proportionally with dosage. For instance, in patients treated with 2 g every 8 hours, mean peak plasma concentrations reached approximately 111 mg/L. The drug demonstrates significant distribution in epithelial lining fluid, making it particularly effective for respiratory infections .

Complicated Urinary Tract Infections

In a pivotal clinical trial involving 448 patients with cUTIs, cefiderocol demonstrated a 72.6% rate of symptom resolution and bacterial eradication compared to 54.6% for imipenem/cilastatin. This trial highlighted cefiderocol's potential as a critical option for patients with limited treatment alternatives due to resistance .

Case Studies

A retrospective cohort study assessed the real-world effectiveness of cefiderocol in treating carbapenem-resistant Gram-negative infections. Among 24 patients, pneumonia was the most common infection source, with Acinetobacter baumannii being the predominant isolate. Clinical success was observed in 46% of cases after treatment with cefiderocol monotherapy .

Comparative Efficacy Table

Indication Cefiderocol Efficacy (%) Comparator Efficacy (%) Study Reference
Complicated Urinary Tract Infections72.654.6
Real-world clinical success46N/A

Safety Profile

Cefiderocol has been associated with adverse effects similar to those of other beta-lactam antibiotics but generally exhibits a manageable safety profile. Common adverse reactions include gastrointestinal disturbances and potential renal toxicity, necessitating careful monitoring in patients with pre-existing renal impairment .

Comparaison Avec Des Composés Similaires

Le céfiderocol sulfate de tosylate est unique parmi les céphalosporines en raison de son activité sidérophore et de sa capacité à cibler les bactéries Gram négatives multirésistantes. Des composés similaires comprennent :

Le céfiderocol sulfate de tosylate se distingue par sa stabilité accrue contre l'hydrolyse par les β-lactamases et sa capacité à être activement transporté dans les cellules bactériennes .

Propriétés

Numéro CAS

2009350-94-9

Formule moléculaire

C118H136Cl3N21O46S11

Poids moléculaire

3043.5 g/mol

Nom IUPAC

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate

InChI

InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1

Clé InChI

LTUONTFKVOUYHB-SDAZKDLGSA-N

SMILES isomérique

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-]

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.